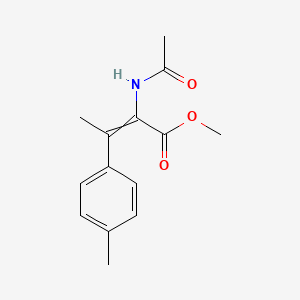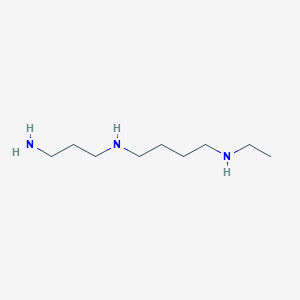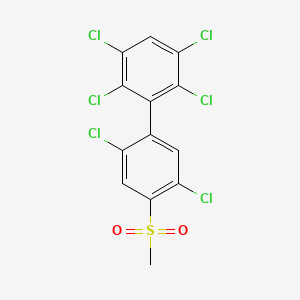
1,1'-Biphenyl, 2,2',3,5,5',6-hexachloro-4'-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- is a complex organic compound with the molecular formula C13H6Cl6O2S . It is a derivative of biphenyl, where the biphenyl core is substituted with six chlorine atoms and a methylsulfonyl group. This compound is part of the polychlorinated biphenyls (PCBs) family, which were historically used in various industrial applications due to their chemical stability and insulating properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the chlorination reaction. The sulfonylation step involves the reaction of the chlorinated biphenyl with methylsulfonyl chloride in the presence of a base such as pyridine .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of methoxy or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- involves its interaction with biological molecules. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various enzymes involved in xenobiotic metabolism. This interaction can result in the disruption of endocrine functions and other toxicological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’-hexachloro-: Another hexachlorinated biphenyl with different substitution patterns.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: A heptachlorinated biphenyl with one additional chlorine atom.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A decafluorinated biphenyl with fluorine atoms instead of chlorine.
Uniqueness
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-4’-(methylsulfonyl)- is unique due to its specific substitution pattern and the presence of a methylsulfonyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
104086-14-8 |
|---|---|
Fórmula molecular |
C13H6Cl6O2S |
Peso molecular |
439.0 g/mol |
Nombre IUPAC |
1,2,4,5-tetrachloro-3-(2,5-dichloro-4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-6(14)5(2-7(10)15)11-12(18)8(16)3-9(17)13(11)19/h2-4H,1H3 |
Clave InChI |
JPDNBGHZJAPPJV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


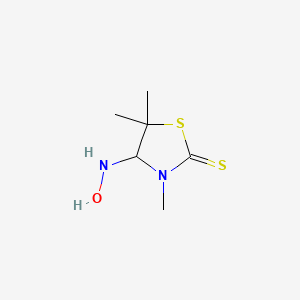
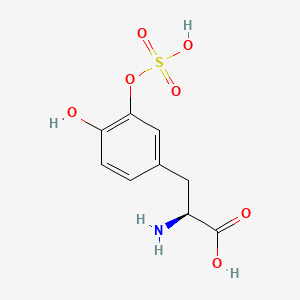

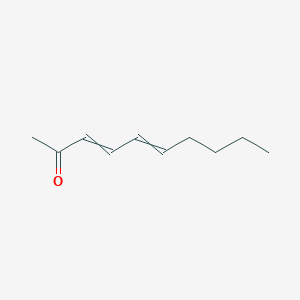

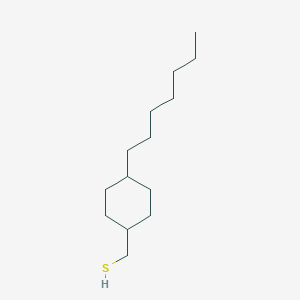
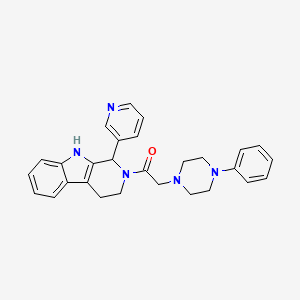
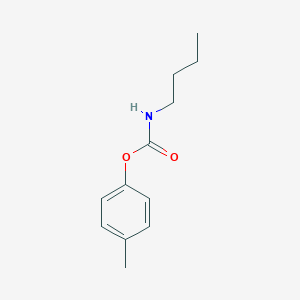
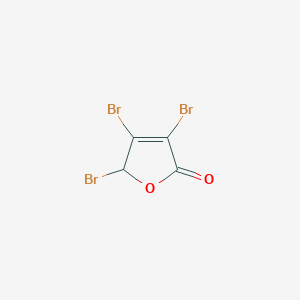
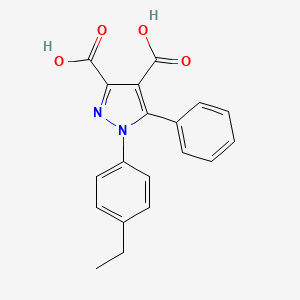
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)

